molecular formula C8H8FNO2 B1391421 Methyl 3-amino-2-fluorobenzoate CAS No. 1195768-18-3

Methyl 3-amino-2-fluorobenzoate

Cat. No.: B1391421
CAS No.: 1195768-18-3
M. Wt: 169.15 g/mol
InChI Key: UOYDNSRSUSNCKS-UHFFFAOYSA-N
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Description

Significance of Fluorine in Medicinal Chemistry and Agrochemicals

The introduction of fluorine into bioactive molecules can have a profound impact on their properties. acs.orgtandfonline.comtandfonline.com Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric requirements. tandfonline.com This unique combination of properties can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile. acs.org

In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. tandfonline.comresearchgate.net Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and influence the conformation of the molecule, which can lead to stronger binding affinity with its biological target. acs.orgtandfonline.com The use of the fluorine-18 (B77423) isotope is also a critical tool in positron emission tomography (PET) imaging, a non-invasive diagnostic technique widely used in oncology and neuroscience. tandfonline.com

The impact of fluorine is equally significant in the agrochemical industry. Fluorinated compounds often exhibit enhanced efficacy as herbicides, insecticides, and fungicides. newdrugapprovals.org The increased lipophilicity of some fluorinated molecules can improve their penetration through plant cuticles or insect exoskeletons, leading to more potent activity.

Overview of Aromatic Esters as Building Blocks in Organic Synthesis

Aromatic esters are a fundamental class of compounds in organic synthesis, prized for their stability and versatile reactivity. numberanalytics.comnumberanalytics.com Characterized by an ester group attached to an aromatic ring, they serve as crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, fragrances, and polymers. numberanalytics.comnumberanalytics.com

The ester functional group can undergo a variety of transformations, such as hydrolysis to carboxylic acids, reduction to alcohols, and Claisen condensation to form β-keto esters. numberanalytics.com The aromatic ring, on the other hand, can be subjected to electrophilic substitution reactions, allowing for further functionalization. This dual reactivity makes aromatic esters highly valuable synthons for the construction of complex molecular architectures. Their synthesis is often achieved through the esterification of aromatic carboxylic acids or via reactions of acid chlorides with alcohols. numberanalytics.com More recently, enzymatic methods using lipases are being explored for more sustainable and selective ester synthesis. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYDNSRSUSNCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673195
Record name Methyl 3-amino-2-fluorobenzoate
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Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195768-18-3
Record name Benzoic acid, 3-amino-2-fluoro-, methyl ester
Source CAS Common Chemistry
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Record name Methyl 3-amino-2-fluorobenzoate
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Record name methyl 3-amino-2-fluorobenzoate
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The Chemical Profile of Methyl 3 Amino 2 Fluorobenzoate

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. It has limited solubility in water but is soluble in organic solvents like methanol (B129727), ethanol, and acetone. echemi.com Under standard conditions, it is a relatively stable compound but may react with strong oxidizing agents, acids, or bases. echemi.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₈FNO₂ echemi.com
Molecular Weight 169.15 g/mol echemi.com
Appearance White to off-white crystalline powder echemi.com
Boiling Point 282.6 ± 25.0 °C (Predicted) chemsrc.com
Density 1.3 ± 0.1 g/cm³ chemsrc.com
Flash Point 124.7 ± 23.2 °C chemsrc.com
Solubility Limited in water; soluble in ethanol, methanol, acetone echemi.com
CAS Number 1195768-18-3 chemsrc.com

Synthesis of Methyl 3 Amino 2 Fluorobenzoate

The synthesis of Methyl 3-amino-2-fluorobenzoate typically involves the esterification of its corresponding carboxylic acid, 3-amino-2-fluorobenzoic acid. A common laboratory-scale preparation involves reacting 3-amino-2-fluorobenzoic acid with methanol (B129727) in the presence of a catalyst such as thionyl chloride or a strong acid like sulfuric acid. google.com

Another synthetic route starts from Methyl 2-fluoro-3-nitrobenzoate, which is reduced to provide the target molecule. This reduction is often carried out using a catalyst like palladium on carbon (Pd/C) in a suitable solvent mixture. google.com

Applications in Complex Molecule Synthesis and Drug Discovery

Role as an Intermediate in Pharmaceutical Synthesis

Methyl 3-amino-2-fluorobenzoate serves as a crucial starting material or intermediate in the synthesis of a range of pharmaceuticals. guidechem.com Its structure provides a versatile scaffold that can be chemically modified through various reactions, such as acylation, alkylation, and coupling reactions, to generate diverse molecular architectures.

While this compound is a versatile building block, specific examples of its direct application in the synthesis of currently marketed antihypertensive agents are not extensively documented in publicly available scientific literature. The synthesis of novel antihypertensive drugs often involves the exploration of a wide array of chemical intermediates. nih.gov

This compound is recognized as a useful intermediate in the development of new anti-inflammatory agents. chemimpex.com The synthesis of novel compounds for treating inflammation is an active area of research, exploring various molecular frameworks to achieve high efficacy. chemimpex.com

The application of this compound as an intermediate in the synthesis of specific antiviral drugs is not prominently featured in the reviewed scientific literature. The development of antiviral therapies involves a broad spectrum of synthetic pathways and intermediates, guided by the specific viral target.

The most significant and well-documented application of this compound is in the synthesis of antitumor and anticancer agents. chemicalbook.comchemicalbook.com It serves as a key building block for targeted cancer therapies.

One of the primary uses of this compound is in the synthesis of Dabrafenib, a potent kinase inhibitor. chemicalbook.comchemicalbook.com Kinase inhibitors are a class of targeted therapy that blocks the action of proteins called kinases, which can be overactive in cancer cells and promote their growth and survival.

While the search for new antimicrobial agents is a critical area of pharmaceutical research, the direct use of this compound in the synthesis of known antimicrobial drugs is not widely reported in the available literature.

This compound is a critical intermediate in the multi-step synthesis of Dabrafenib. chemicalbook.comchemicalbook.com Dabrafenib is a medication used to treat certain types of cancer, such as melanoma, non-small cell lung cancer, and thyroid cancer, that have a specific mutation in the BRAF gene. chemicalbook.com

The synthesis of Dabrafenib involves a series of chemical reactions, and this compound is introduced early in the process to form a key sulfonamide intermediate. A general synthetic scheme involves the reaction of this compound with 2,6-difluorobenzenesulfonyl chloride to form methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate. This intermediate then undergoes several further transformations to construct the final complex structure of Dabrafenib.

Table 1: Key Intermediates in Dabrafenib Synthesis Starting from this compound

Starting MaterialReagentResulting Intermediate
This compound2,6-Difluorobenzenesulfonyl chlorideMethyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate

The distinct chemical properties of this compound make it a crucial component in the synthesis of a variety of complex molecules, especially within the agrochemical sector.

Synthesis of Herbicides

While specific, publicly documented examples of herbicides synthesized directly from this compound are not extensively detailed in readily available literature, the compound is recognized as a key intermediate in the development of herbicidal agents. Its structural motifs are found in more complex molecules designed to target specific biological pathways in weeds, and its use is cited in various patents for agrochemical synthesis. The incorporation of the fluorinated benzene (B151609) ring is a common strategy in the design of modern herbicides to enhance efficacy.

Synthesis of Fungicides

Similar to its application in herbicides, the role of this compound in the synthesis of specific, named fungicides is not widely published in scientific journals. However, the broader class of fluorinated aromatic compounds is of significant interest in the development of new fungicidal agents. Research into novel antifungal compounds often involves the synthesis of complex heterocyclic structures where intermediates like this compound could serve as a foundational component. The development of derivatives from such precursors is an active area of research aimed at combating fungal diseases in crops.

Synthesis of Insecticides

The application of this compound as a precursor in the synthesis of insecticides is well-documented in patent literature. It serves as a key starting material for a class of meta-diamide insecticides. These compounds are noted for their high efficacy at low concentrations and their rapid action against various agricultural pests.

One notable application involves the synthesis of 3-A-cyclopropyl methyl meta-carboxamido benzamide (B126) derivatives. tcichemicals.com The synthesis process utilizes this compound as a core component, which is then elaborated through a series of chemical reactions to produce the final insecticidal molecule. These derivatives have demonstrated excellent and quick-acting insecticidal activity, reaching 80-100% efficacy at low application rates. tcichemicals.com This high level of potency allows for reduced pesticide usage, which is beneficial for environmental protection. tcichemicals.com

Another patented method describes the production of different amide derivatives with significant pest control effects, again starting from this compound. researchgate.net These examples underscore the importance of this fluorinated intermediate in creating new and effective crop protection solutions.

Table 1: Insecticidal Derivatives of this compound

Derivative Class Starting Material Key Features Reference
3-A-cyclopropyl methyl meta-carboxamido benzamides This compound High insecticidal activity at low concentrations, quick-acting. tcichemicals.com
Amide Derivatives for Pest Control This compound Efficient production process, excellent pest control efficacy. researchgate.net

Development of Treatments for Plant Diseases (e.g., Rice Bacterial Leaf Blight)

A significant breakthrough in the use of this compound is in the development of novel treatments for rice bacterial leaf blight, a major disease affecting rice production worldwide, caused by the bacterium Xanthomonas oryzae pv. oryzae (Xoo). kpi.ua

Researchers have successfully synthesized a new class of fluorinated meta-diamides using this compound as a key starting material. kpi.ua In this process, the fluorine atom is strategically positioned between two amide groups in the final molecule. kpi.ua Bioassays of these novel compounds revealed that while they were not effective as insecticides or fungicides, certain fluorinated meta-diamides exhibited significant antibacterial activity against Xoo. kpi.ua

Notably, the fluorinated meta-diamide designated as F17 showed a protection activity of 51.3% and a curative activity of 48.7% against rice bacterial leaf blight. These results were superior to those of commercially available bactericides used as controls in the study. kpi.ua This research highlights a promising new application for this compound in creating targeted solutions for specific and challenging plant diseases. kpi.ua

Table 2: Efficacy of F17 Derivative against Rice Bacterial Leaf Blight

Compound Starting Material Target Disease Protection Activity Curative Activity Reference
Fluorinated meta-diamide (F17) This compound Rice Bacterial Leaf Blight (Xoo) 51.3% 48.7% kpi.ua

Applications in Material Science

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the synthesis of advanced polymers.

Synthesis of Functional Polymers

This compound is a valuable monomer for the creation of functional polymers. The presence of both an amino group and an ester group allows it to participate in polymerization reactions, such as those to form polyamides and polyimides. The incorporation of the fluorine atom into the polymer backbone can impart desirable properties to the resulting material. chemicalbook.com

These fluorinated polymers can exhibit enhanced thermal stability, greater chemical resistance, and improved mechanical properties. chemicalbook.com Such characteristics make them suitable for use as high-performance materials in applications like specialized coatings, durable adhesives, and advanced fibers. chemicalbook.com While the broader class of fluorine-containing monomers is widely studied for creating polymers with unique properties like low dielectric constants and high durability, specific examples detailing the polymerization of this compound and the full characterization of the resulting polymers are not extensively covered in publicly accessible research. However, its potential as a building block for such advanced materials remains a key area of interest. researchgate.netkpi.ua

Synthesis of Heterocyclic Compounds

This compound serves as a pivotal precursor for the synthesis of a variety of heterocyclic compounds. guidechem.com The amino and ester functionalities on the aromatic ring provide reactive sites for cyclization reactions, enabling the construction of complex ring systems that form the core of many pharmaceutically important molecules.

The pyrimidine (B1678525) nucleus is a fundamental component of many biologically active compounds. While direct synthesis from this compound is not extensively documented, established routes to pyrimidines often involve the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine (B92328). The amino group of an aminobenzoate derivative can, in principle, be transformed into a guanidine group, which can then undergo cyclization with a suitable diketone or ketoester to form a substituted pyrimidine ring. The fluorine and ester groups on the this compound backbone would result in a uniquely substituted pyrimidine with potential for further functionalization.

Triazoles, five-membered rings containing three nitrogen atoms, exist as either 1,2,3-triazoles or 1,2,4-triazoles, both of which are significant in medicinal chemistry. A primary method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition. The amino group of this compound can be converted to an azide (B81097) group (–N₃) through diazotization followed by treatment with sodium azide. This resulting aryl azide can then react with a variety of alkynes to yield highly substituted 1,2,3-triazole derivatives.

The synthesis of 1,2,4-triazoles can be achieved by reacting substituted benzoic acids with thiocarbohydrazide. nih.gov This pathway suggests that 3-amino-2-fluorobenzoic acid, the parent acid of the methyl ester, could be a viable starting material for producing fluorinated 1,2,4-triazole (B32235) compounds.

Imidazoles are another class of five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms. A classic method for their synthesis is the Radiszewski synthesis, which involves the reaction of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). While not a direct precursor, the structural elements of this compound can be chemically modified to provide the necessary components for imidazole (B134444) synthesis. For instance, the aromatic ring and its substituents could be incorporated into the aldehyde or dicarbonyl starting material, leading to the formation of highly substituted imidazole derivatives.

Quinazolinones are bicyclic heterocyclic compounds with a broad range of pharmacological activities. A common and effective method for their synthesis is the condensation of an anthranilic acid derivative with an acid amide or acid anhydride. sigmaaldrich.com this compound, being an ester of a substituted anthranilic acid, is a suitable precursor for this reaction. The synthesis typically proceeds by reacting the aminobenzoate with an acylating agent to form an N-acyl intermediate, which then undergoes cyclization with an amine or ammonia source to yield the quinazolinone core. The fluorine atom at the 2-position of the starting material would be retained in the final quinazolinone structure, influencing its biological properties.

Table 1: Heterocyclic Compounds Derived from Aminobenzoate Precursors

HeterocycleGeneral Synthetic ApproachKey Precursor Functionality
Pyrimidine Condensation with a 1,3-dicarbonyl compoundAmidine or Guanidine
1,2,3-Triazole Cycloaddition with an alkyneAzide
1,2,4-Triazole Reaction with thiocarbohydrazideCarboxylic Acid
Imidazole Condensation of a dicarbonyl, aldehyde, and ammoniaAldehyde/Dicarbonyl
Quinazolinone Condensation with an acid amide/anhydrideAmino and Carboxyl/Ester

Development of Fluorescent Probes

The intrinsic photophysical properties of certain organic molecules allow them to be used as fluorescent probes for detecting and visualizing specific analytes in biological systems. Ortho-aminobenzoic acid (o-Abz) and its derivatives are known to exhibit fluorescence and have been employed as probes to monitor interactions between peptides and micelles. nih.gov

This compound shares the core structure of an aminobenzoic acid, suggesting its potential for similar applications. The fluorescence properties of such molecules are often influenced by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing carboxyl group upon photoexcitation. The presence of a fluorine atom can further modulate the electronic properties and, consequently, the fluorescence emission wavelength and quantum yield of the molecule. These characteristics make this compound a promising candidate for the development of novel fluorescent probes, potentially for sensing metal ions or other biologically relevant molecules.

Radiochemistry and Fluorine-18 (B77423) Labeling Strategies

While this compound is utilized as a starting material in various organic syntheses, its direct application as a precursor in radiochemistry for fluorine-18 (¹⁸F) labeling is not extensively documented in publicly available literature. The synthesis of positron emission tomography (PET) tracers typically requires specific functional groups or structural properties that facilitate the incorporation of the ¹⁸F isotope. Based on established ¹⁸F-labeling methodologies, several potential strategies could be hypothetically considered for the radiosynthesis of tracers derived from or related to this compound. These strategies generally involve either direct labeling of a modified form of the molecule or using it as a building block for a precursor suitable for radiofluorination.

Nucleophilic aromatic substitution (SₙAr) is a cornerstone of ¹⁸F-radiochemistry, but it requires an aromatic ring activated by potent electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to a suitable leaving group. google.comgoogle.com The structure of this compound, which contains an electron-donating amino group, is not intrinsically activated for direct nucleophilic attack by [¹⁸F]fluoride. Therefore, derivatization would be necessary.

Hypothetical strategies for utilizing this compound in ¹⁸F-labeling could include:

Conversion to a Diazonium Salt: The amino group could be converted to a diazonium salt, which can then undergo a Balz-Schiemann-type reaction with [¹⁸F]fluoride.

Conversion to a Diaryliodonium Salt Precursor: The molecule could serve as a foundation for synthesizing a diaryliodonium salt. google.com These precursors react with nucleophilic [¹⁸F]fluoride under mild conditions, often mediated by copper catalysts, to produce the ¹⁸F-labeled arene. This method is particularly useful for labeling electron-rich aromatic rings that are unsuitable for traditional SₙAr reactions.

Synthesis of Organometallic Precursors: It could be used to prepare organotin (stannane) or boronic ester precursors. Copper-mediated radiofluorination of these precursors has emerged as a powerful technique for labeling a wide array of aromatic compounds, including those with challenging substitution patterns.

The development of prosthetic groups, or ¹⁸F-labeled building blocks, is another common strategy that avoids subjecting a complex target molecule to harsh labeling conditions. One of the most widely used prosthetic groups is N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which is synthesized in multiple steps and then conjugated to biomolecules via their amino groups. While this compound is not a direct precursor for the standard [¹⁸F]SFB, it could theoretically be modified to create a novel building block for specialized applications.

The table below summarizes common precursor types and general conditions used in modern ¹⁸F-labeling of aromatic rings, which could theoretically be adapted for derivatives of this compound.

Table 1: Overview of Modern ¹⁸F-Aromatic Labeling Strategies

Precursor Type Typical Leaving Group / Reactive Site Common Catalysts/Mediators General Reaction Conditions Radiochemical Yield (RCY) Range
Activated Aryl Ring -NO₂, -NMe₃⁺ None High Temperature (>100°C), Aprotic Solvent 5-70%
Diaryliodonium Salt Aryl group Copper complexes Mild Temperature (90-140°C) 13-60%
Aryl Boronic Ester (BPin) -BPin Copper complexes Mild Temperature (90-110°C) 12-67%
Arylstannane (SnBu₃) -SnBu₃ Copper complexes Elevated Temperature (110-140°C) 32-54%

Note: Radiochemical Yields (RCY) are highly substrate-dependent and the values shown are representative examples from the literature for various compounds, not specific to this compound derivatives.

Research into the synthesis of ¹⁸F-labeled amino acids for PET imaging is an active field, as these tracers are valuable for oncology. Methods often involve the nucleophilic substitution on a non-activated aromatic ring, which is achieved through advanced techniques like the use of iodonium (B1229267) ylides or copper-mediated fluorination of boronic acid and stannane (B1208499) precursors. If this compound were to be developed as a PET tracer, its amino acid-like structure would suggest potential applications in this area, following significant chemical modification to create a suitable labeling precursor.

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the relationship between the structure and reactivity of molecules. By employing methods like Density Functional Theory (DFT), researchers can predict various molecular properties with a high degree of accuracy. These computational approaches provide insights that are complementary to experimental data, offering a deeper understanding of the molecule's behavior at the atomic level. For instance, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been effectively used to determine the molecular structures and vibrational wavenumbers of similar compounds. nih.gov

The optimized geometrical structure of a molecule corresponds to its lowest energy conformation. Theoretical calculations, often performed using methods like DFT, can predict bond lengths and bond angles. nih.gov For related molecules, a strong correlation has been observed between theoretically calculated and experimentally determined geometric parameters, with correlation coefficients (R²) for bond lengths and angles being significant. nih.gov For example, in a study on a related Schiff base, the R² values for bond length and bond angle were 0.9492 and 0.8488, respectively, indicating good agreement between the calculated and experimental data. nih.gov The optimized geometry of similar molecules has been successfully determined using the B3LYP/6-311+G(2d,3p) level of theory. researchgate.net

Table 1: Selected Predicted Geometrical Parameters for a Related Compound

ParameterBond Length (Å) / Bond Angle (°)
C-N Bond Length1.412
C-C Bond Length (Aromatic)1.387
C-O Bond Length (Ester)1.232
C-N-C Bond Angle117.302
O-C-O Bond Angle (Ester)124.780

Note: Data is for a related TTF-donor substituted molecule and serves as an illustrative example of typical bond lengths and angles determined by DFT calculations. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.com A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and potential biological activity. nih.gov The HOMO and LUMO energies for a molecule can be calculated to show that charge transfer occurs within the molecule. nih.gov For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO and LUMO energy values were -0.26751 and -0.18094 eV, respectively, with an energy gap of -0.08657 eV, indicating high chemical reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential. researchgate.net Generally, electron-rich regions (negative potential, often colored red) are susceptible to electrophilic attack, while electron-deficient regions (positive potential, often colored blue) are prone to nucleophilic attack. nih.gov In molecules containing amino and carboxyl groups, these functional groups often act as nucleophilic and electrophilic centers, respectively, facilitating intramolecular charge transfer. researchgate.net The color coding in an MEP diagram typically ranges from a negative value (e.g., -4.618e⁻³) to a positive value (e.g., +4.618e⁻³). nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals. researchgate.net This analysis can reveal hyperconjugative interactions and charge delocalization, which contribute to the stability of the molecule. researchgate.net For example, in methylamine, NBO analysis reveals the C-N bond, C-H bonds, N-H bonds, and lone pairs on the nitrogen atom. wisc.edu Perturbation theory energy analysis within the NBO framework can quantify the energetic significance of these interactions. wisc.edu The delocalization of the nitrogen lone pair into vicinal σ* C-H antibonds is a common stabilizing interaction observed in such analyses. wisc.edu

The metabolism of benzoic acids is significantly influenced by their substitution patterns. nih.gov Studies on a series of substituted benzoic acids, including fluorinated derivatives, have shown that their metabolic fate is primarily determined by their physicochemical properties. nih.gov The main metabolic pathways for these compounds are phase II glucuronidation and glycine (B1666218) conjugation. nih.gov By classifying these compounds based on their calculated properties, it is possible to predict whether they will primarily undergo glucuronidation or glycine conjugation. nih.gov This structure-metabolism relationship can provide insights into the active sites of the drug-metabolizing enzymes involved. nih.gov

Spectroscopic Characterization Techniques

The structural elucidation of this compound and related compounds relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹⁹F NMR, is instrumental in determining the molecular structure and monitoring metabolic profiles. nih.govbldpharm.com Other techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are also employed for characterization and purity assessment. bldpharm.com Fourier-transform infrared (FTIR) and FT-Raman spectroscopy provide valuable information about the vibrational modes of the molecule. nih.gov

Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (FT-IR) and Raman techniques, offers a detailed picture of the functional groups and vibrational modes within a molecule. Theoretical calculations, often using Density Functional Theory (DFT), are employed to assign the observed experimental bands. nih.gov

For this compound, the spectra are characterized by vibrations from the amino group (NH₂), the carbonyl group (C=O) of the ester, the carbon-fluorine bond (C-F), and the substituted benzene ring. In the solid state, it is possible for the molecule to form intermolecular hydrogen bonds, in addition to any intramolecular interactions. nih.gov The principal vibrational modes and their expected wavenumber ranges are detailed in the table below.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3300-3500
Carbonyl (C=O)Stretching1680-1740
Aromatic Ring (C=C)Skeletal Vibrations1450-1600
Carbon-Fluorine (C-F)Stretching1000-1400
Ester (C-O)Stretching1000-1300

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The ¹³C NMR spectrum would similarly show unique signals for the carbonyl carbon, the aromatic carbons (with their shifts influenced by the fluorine, amino, and ester substituents), and the methyl carbon. pdx.edu While specific, fully assigned spectra for this exact compound are not widely published in peer-reviewed literature, typical chemical shift ranges can be predicted based on its structure and data from analogous compounds. chemicalbook.comspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for this compound

NucleusGroupPredicted Chemical Shift (ppm)Notes
¹HAromatic (Ar-H)6.5 - 8.0Complex splitting pattern due to coupling between protons and with fluorine.
¹HAmino (NH₂)3.5 - 5.0Broad signal; position can vary with solvent and concentration.
¹HMethyl (CH₃)~3.9Singlet, typical for a methyl ester.
¹³CCarbonyl (C=O)165 - 175
¹³CAromatic (Ar-C)110 - 160Complex signals; C-F coupling would be observed.
¹³CMethyl (CH₃)50 - 55

UV-Visible Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. In this compound, the benzene ring and the carbonyl group are the primary chromophores.

The electronic spectrum is expected to exhibit absorption bands corresponding to π→π* transitions, associated with the delocalized π-electron system of the aromatic ring and the C=O double bond. Additionally, n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also possible, though they are typically less intense. researchgate.net Studies on similar molecules show that such transitions typically occur in the 200-400 nm range. dergipark.org.tr

In Silico Drug Evaluation and Docking Studies

Computational methods are increasingly used to predict the potential of a compound as a drug candidate. These in silico techniques, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, allow for the rapid screening of molecules before undertaking expensive and time-consuming laboratory work. dergipark.org.tr

Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict how a ligand (a small molecule) binds to the active site of a target protein. ekb.eg This analysis is crucial for understanding the mechanism of action of potential drugs. For a molecule like this compound, which is a building block for the BRAF kinase inhibitor Dabrafenib, docking studies could be used to investigate its interactions with the ATP-binding site of kinases. chemicalbook.com

The analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces, between the ligand and specific amino acid residues in the protein's active site. nih.gov For example, the amino group and carbonyl oxygen of this compound would be prime candidates for forming hydrogen bonds with amino acid residues like aspartic acid or arginine, while the fluorinated benzene ring could participate in hydrophobic or π-stacking interactions. ekb.egnih.gov

Drug-Likeness and Toxicity Predictions

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. One of the most common filters is Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Computational tools can also predict various pharmacokinetic (ADMET) and toxicity properties. dergipark.org.tr

Based on available data, this compound generally adheres to the criteria for drug-likeness. guidechem.comchemscene.com Toxicity predictions from safety data sheets indicate that the compound is harmful if swallowed and can cause skin and eye irritation. synquestlabs.comsigmaaldrich.com More advanced computational models can predict risks such as mutagenicity or carcinogenicity, providing a more detailed toxicological profile. dergipark.org.tr

Table 3: Predicted Drug-Likeness and Physicochemical Properties of this compound

PropertyValueLipinski's Rule of Five GuidelineConformance
Molecular FormulaC₈H₈FNO₂ synquestlabs.comN/AN/A
Molecular Weight169.15 g/mol guidechem.com< 500Yes
LogP (Octanol-water partition coefficient)1.19 - 1.6< 5Yes
Hydrogen Bond Donors1 (from -NH₂) chemscene.com≤ 5Yes
Hydrogen Bond Acceptors3 (from C=O and -O-) chemscene.com≤ 10Yes
Rotatable Bond Count2 guidechem.com≤ 10Yes
Topological Polar Surface Area (TPSA)52.3 Ų chemscene.com< 140 ŲYes

Other Research Applications

Reactivity of the Amino Group

The amino group is a primary determinant of the molecule's chemical behavior. As a nucleophilic center and an activating group on the aromatic ring, it partakes in a variety of chemical transformations.

Oxidation: The amino group can be oxidized to form the corresponding nitro derivative under the influence of common oxidizing agents.

Amide Bond Formation: The nucleophilicity of the amino group allows it to react with acyl chlorides, anhydrides, and carboxylic acids to form amide bonds. This reaction is fundamental to its role as a building block in the synthesis of more complex molecules. organicintermediate.com

Diazotization: Like many aromatic amines, the amino group can react with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. This intermediate is highly valuable for introducing a wide array of other functional groups onto the aromatic ring.

Reactivity of the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution, providing another avenue for chemical modification.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the parent carboxylic acid, 3-amino-2-fluorobenzoic acid. The synthesis of the ester often involves the reverse process: the esterification of the corresponding carboxylic acid with methanol (B129727), frequently catalyzed by an agent like thionyl chloride or sulfuric acid. chemicalbook.com

Reduction: The ester group can be reduced to a primary alcohol, (3-amino-2-fluorophenyl)methanol, using strong reducing agents such as lithium aluminum hydride.

Aminolysis: The ester can react with amines to form amides, a transformation that replaces the methoxy (B1213986) group (-OCH3) with a substituted amino group.

The following table summarizes the typical reactions of the primary functional groups.

Functional GroupReagent/ConditionProductReaction Type
Amino (-NH₂)Oxidizing Agent (e.g., KMnO₄)Nitro (-NO₂) derivativeOxidation
Amino (-NH₂)Acyl Chloride (R-COCl)Amide (-NHCOR)Acylation
Ester (-COOCH₃)H₂O / H⁺ or OH⁻Carboxylic Acid (-COOH)Hydrolysis
Ester (-COOCH₃)Reducing Agent (e.g., LiAlH₄)Primary Alcohol (-CH₂OH)Reduction

Influence of the Fluorine Atom on Reactivity and Selectivity

The fluorine atom, positioned ortho to the amino group, has a profound electronic influence on the molecule's reactivity.

Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring and reduces the basicity (nucleophilicity) of the adjacent amino group. nih.gov This modulation is critical for controlling reaction pathways and selectivity in multi-step syntheses.

Directing Effects in Substitution: In electrophilic aromatic substitution reactions, the fluorine atom deactivates the ring towards reaction due to its inductive pull. However, like other halogens, it is an ortho-, para-director. Its interplay with the strongly activating and ortho-, para-directing amino group, and the deactivating, meta-directing ester group, creates a complex regiochemical profile for incoming electrophiles.

Nucleophilic Substitution: While typically a stable substituent on an aromatic ring, the fluorine atom can be displaced by potent nucleophiles under specific, often forcing, reaction conditions.

Stability Studies and Decomposition Pathways

This compound is a stable compound under standard laboratory storage conditions. synquestlabs.com For long-term integrity, it is often stored in a dark, cool place under an inert atmosphere. guidechem.comsigmaaldrich.com

However, its stability is compromised by certain conditions and materials.

Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids. synquestlabs.com

Thermal Decomposition: While stable at room temperature, the molecule will decompose at elevated temperatures. In the event of a fire, thermal decomposition generates hazardous and toxic substances. synquestlabs.com

Hazardous Decomposition Products: Combustion of this compound leads to the formation of carbon oxides (carbon monoxide and carbon dioxide), nitrogen oxides, and highly corrosive hydrogen fluoride. synquestlabs.com

The stability and decomposition characteristics are summarized below.

ParameterDescriptionCitation
Chemical Stability Stable under normal handling and storage conditions. synquestlabs.com
Incompatible Materials Strong acids, Strong oxidizing agents. synquestlabs.com
Conditions to Avoid Heat, sparks, open flames, and other ignition sources. synquestlabs.com
Hazardous Decomposition Under normal use, hazardous decomposition products are not produced. In case of fire, thermal decomposition generates carbon oxides, nitrogen oxides, and hydrogen fluoride. synquestlabs.com

Future Research Directions and Emerging Applications

Exploration of Novel Biologically Active Derivatives

The primary driver for research into Methyl 3-amino-2-fluorobenzoate is its role as a key intermediate in the synthesis of biologically active compounds. guidechem.comchemicalbook.com It serves as a foundational scaffold for creating new molecules that can interact with biological systems, leading to the development of novel drugs and agrochemicals. guidechem.com

A significant application of this compound is as a starting material for the synthesis of Dabrafenib, a kinase inhibitor used to treat certain types of cancer, including melanoma, non-small cell lung cancer, and thyroid cancer. chemicalbook.comchemicalbook.comtcichemicals.com The success of Dabrafenib highlights the importance of the aminofluorobenzoate core structure in designing potent enzyme inhibitors.

Beyond oncology, research extends into other therapeutic areas. The scaffold is being used to develop new anti-inflammatory and analgesic agents. nih.gov The strategic placement of the fluorine atom and amino group allows for modifications that can fine-tune the biological activity and properties of the resulting derivatives, enabling the exploration of new therapeutic pathways. nih.gov

Furthermore, the chemical framework of this compound is analogous to other fluorinated aromatic compounds used to create diverse heterocyclic leads for medicinal chemistry. For instance, research on related structures like 2-Amino-3-fluorobenzoic acid has led to the synthesis of indole (B1671886) derivatives with potential therapeutic applications, such as selective receptor antagonists. orgsyn.org This suggests a broad potential for this compound in generating a wide array of novel bioactive molecules.

Table 1: Examples of Biologically Active Derivatives and Scaffolds

Derivative/Scaffold Therapeutic Area/Application Source
Dabrafenib Oncology (Kinase Inhibitor) chemicalbook.comchemicalbook.comtcichemicals.com
Indole Derivatives Receptor Antagonists orgsyn.org
Fluoroacridines Tridentate Ligands orgsyn.org
General Bioactive Molecules Anti-inflammatory, Analgesic Agents nih.gov
Agrochemicals Pesticides, Herbicides guidechem.com

Mechanistic Elucidation of Biological Activities (e.g., Enzyme Inhibition, Receptor Binding)

Understanding how molecules derived from this compound exert their biological effects is crucial for designing more effective drugs. Researchers use this compound in studies focused on enzyme inhibition and receptor binding to clarify these mechanisms of action at a molecular level. nih.gov

The most prominent example is its role in the synthesis of Dabrafenib, which functions as a kinase inhibitor. chemicalbook.comchemicalbook.com Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, drugs like Dabrafenib can halt cancer cell proliferation. The aminofluorobenzoate core is essential for the drug's ability to bind effectively to the enzyme's active site.

Similarly, computational docking studies on related compounds, such as novel 3-aminobenzofuran derivatives designed for Alzheimer's disease, provide insight into how these molecules interact with their biological targets. These studies have shown specific interactions with key amino acid residues within the active sites of enzymes like acetylcholinesterase, a key target in Alzheimer's therapy. This detailed mechanistic understanding allows for the rational design of new derivatives with improved potency and selectivity.

Table 2: Mechanistic Insights from Derived Compounds

Compound Type Biological Target Mechanism of Action Source
Kinase Inhibitors (e.g., Dabrafenib) Protein Kinases Inhibition of enzyme activity in cell signaling pathways chemicalbook.comchemicalbook.com
Acetylcholinesterase Inhibitors Acetylcholinesterase (AChE) Binding to catalytic and peripheral sites of the enzyme nih.gov
General Receptor Modulators Various Receptors Binding to receptor sites to modulate biological pathways nih.gov

Advanced Applications in Targeted Therapeutics and Diagnostics

The unique properties of this compound make it a valuable component in the development of advanced medical tools, including targeted therapeutics and diagnostic agents.

In targeted therapeutics, the goal is to design drugs that act specifically on disease-causing cells or proteins while sparing healthy ones. Dabrafenib is a prime example of a targeted therapy derived from this compound, as it specifically targets mutated BRAF kinases in cancer cells. chemicalbook.comchemicalbook.com This targeted approach often leads to more effective treatments with fewer side effects compared to traditional chemotherapy.

In the realm of diagnostics, the chemical structure of this compound lends itself to the creation of fluorescent probes. nih.gov These probes can be designed to bind to specific molecules or structures within cells, allowing researchers to visualize cellular processes using fluorescence microscopy. nih.gov This application is vital for studying disease mechanisms and can aid in the development of new diagnostic tests. The ability to incorporate this fluorinated building block into larger, more complex molecules opens up possibilities for creating highly specific imaging agents for both research and clinical use. nih.gov

Q & A

Q. Efficiency Comparison :

  • Yield optimization : Compare yields via HPLC or gravimetric analysis. For example, catalytic hydrogenation may offer higher purity (>97% by HPLC) compared to Sn/HCl, which may require additional purification .
  • By-product analysis : Use 19F NMR to detect residual fluorinating agents or unreacted intermediates .

What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Research Question

  • 1H and 19F NMR : Confirm substitution patterns (e.g., fluorine at C2, amine at C3). For example, the 19F NMR signal for the ortho-fluorine typically appears at δ -110 to -120 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C8H8FNO2, MW 169.15) and fragmentation patterns .
  • HPLC-UV/FLD : Assess purity (>97%) using C18 columns with methanol/water gradients. Fluorescence detection (FLD) enhances sensitivity for trace amine impurities .

How should this compound be stored to ensure long-term stability?

Basic Research Question

  • Temperature : Store at 0–6°C to prevent hydrolysis of the ester group or amine oxidation .
  • Light sensitivity : Protect from UV exposure using amber glass vials, as fluorinated aromatics are prone to photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid ester hydrolysis .

How can researchers resolve contradictions in reported reaction yields during scale-up synthesis?

Advanced Research Question

  • Process variables : Optimize catalyst loading (e.g., Pd/C for hydrogenation) and reaction time. For example, increasing Pd/C from 5% to 10% may reduce reaction time by 30% .
  • Purity of starting materials : Use HPLC to verify precursor purity (e.g., 3-nitro-2-fluorobenzoic acid), as impurities in nitro groups can reduce hydrogenation efficiency .
  • Statistical design : Apply response surface methodology (RSM) to identify critical factors (temperature, solvent ratio) affecting yield .

What role does this compound play in Dabrafenib synthesis, and why is its regiochemical purity critical?

Advanced Research Question

  • Intermediate role : It serves as a key precursor in Dabrafenib (anticancer drug), where the 2-fluoro and 3-amino groups are essential for target (BRAF kinase) binding .
  • Purity requirements : Even minor regioisomers (e.g., 4-fluoro-3-amino derivatives) can inhibit drug efficacy. Use preparative HPLC or crystallization to achieve >99% regiochemical purity .

What challenges arise in optimizing the fluorination step, and how can by-products be minimized?

Advanced Research Question

  • By-product formation : Competing halogen exchange (e.g., Cl→F) may produce 2-chloro-3-aminobenzoate. Monitor via 19F NMR and adjust reaction stoichiometry .
  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance fluoride ion reactivity in biphasic systems (water/DCM), reducing side reactions .

How can researchers validate the bioactivity of this compound derivatives in preclinical studies?

Advanced Research Question

  • In vitro assays : Test kinase inhibition (e.g., BRAF V600E) using fluorescence polarization assays. IC50 values <100 nM indicate high potency .
  • Metabolic stability : Use liver microsome models (human/rat) to assess esterase-mediated hydrolysis. Modify ester groups (e.g., tert-butyl) to enhance stability .

How do pH and solvent polarity affect the stability of this compound in aqueous solutions?

Advanced Research Question

  • pH-dependent hydrolysis : At pH >7, the ester group undergoes rapid saponification. Use buffered solutions (pH 4–6) for kinetic studies .
  • Solvent effects : Acetonitrile/water mixtures (70:30) stabilize the compound better than THF/water due to reduced nucleophilic attack .

What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT calculations : Model transition states for fluorination using Gaussian09 with B3LYP/6-31G(d) basis sets. Predict activation energies to guide experimental conditions .
  • Molecular docking : Simulate interactions with BRAF kinase (PDB ID: 3OG7) to prioritize derivatives for synthesis .

How can researchers address discrepancies in NMR data between synthetic batches?

Advanced Research Question

  • Batch comparison : Use 2D NMR (HSQC, HMBC) to confirm connectivity. For example, an unexpected δ 6.8 ppm signal in 1H NMR may indicate residual solvent (DMSO) .
  • Dynamic NMR : Resolve rotational barriers in the ester group by variable-temperature NMR (e.g., coalescence temperature analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.